N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
(2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine is a synthetic compound characterized by its unique chemical structure, which includes a thiazole ring, a benzyl group, a fluorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a palladium-catalyzed cross-coupling reaction.
Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its fluorinated groups can enhance its binding affinity and specificity.
Medicine
In medicine, (2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of (2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Trifluoromethyl phenyl sulfone
Uniqueness
Compared to similar compounds, (2Z)-3-Benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-imine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C23H16F4N2S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H16F4N2S/c24-19-11-9-17(10-12-19)21-15-30-22(29(21)14-16-5-2-1-3-6-16)28-20-8-4-7-18(13-20)23(25,26)27/h1-13,15H,14H2 |
InChI Key |
LWLOUYJUFKICNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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